6-Fluoro-2-mercaptobenzothiazole
Overview
Description
6-Fluoro-2-mercaptobenzothiazole is a derivative of 2-mercaptobenzothiazole (MBT), a compound that has found extensive use in various industrial applications, including the vulcanization of rubber. The fluorine atom at the 6th position on the benzothiazole ring is likely to influence the physical, chemical, and biological properties of the molecule, making it a subject of interest in various research studies.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, including 6-fluoro-2-mercaptobenzothiazole, can be achieved through several synthetic routes. One such route involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of fluorinated benzothiazoles . Another approach for synthesizing derivatives in the 2-mercaptobenzothiazole series involves the reaction of substituted 2-mercaptobenzothiazoles with chlorobromoalkanes, followed by oxidation and cyclization to produce various tricyclic systems .
Molecular Structure Analysis
The molecular structure of 6-fluoro-2-mercaptobenzothiazole derivatives has been studied using various spectroscopic and computational techniques. Vibrational, nuclear magnetic resonance (NMR), and electronic spectra have been recorded, and quantum chemical investigations have been conducted to determine structural parameters, harmonic vibrational frequencies, and electronic properties . Theoretical calculations have also been performed to understand the interaction of the thiol group of the ligand with metal ions, which is crucial for applications in sensing and pharmaceutical development .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoro-2-mercaptobenzothiazole is influenced by the presence of the amino and fluoro groups. These substituents affect the skeletal modes of the molecule and the chemical shifts observed in NMR spectroscopy . The compound also participates in aromatic substitution reactions, redox chemistry, and has been used in the modified Julia olefination reaction . The introduction of various substituents at the 6th position has been shown to alter the adsorption kinetics and improve the affinity towards certain minerals in flotation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-2-mercaptobenzothiazole derivatives are characterized by their spectroscopic and colorimetric properties, which are utilized in the detection of metal ions . The compound's fluorescence enhancement in the presence of transition metal ions is due to the suppression of radiationless transitions, making it a highly sensitive chemosensor . The introduction of the fluoro group also contributes to the cytotoxic properties of the compound against certain cancer cell lines, as observed in the study of fluorinated 2-(4-aminophenyl)benzothiazoles .
Scientific Research Applications
Antitumor and Cancer Imaging Applications
6-Fluoro-2-mercaptobenzothiazole derivatives have shown promising applications in the field of cancer treatment and imaging. For instance, fluorinated 2-arylbenzothiazoles, a group that includes 6-Fluoro-2-mercaptobenzothiazole, have been identified as potential antitumor drugs. They exhibit potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancers. Additionally, carbon-11 labeled fluorinated 2-arylbenzothiazoles are being explored as novel probes for positron emission tomography (PET) imaging to visualize tyrosine kinase activity in cancers (Wang et al., 2006).
Antimicrobial Applications
Another significant application of 2-mercaptobenzothiazole, a closely related compound, is in the antimicrobial domain. It has been studied for its potential use as a biocide, particularly when immobilized in a layered double hydroxide structure. This application could be particularly valuable in antifouling and anticorrosion coatings, providing environmentally friendly solutions (Kuznetsova et al., 2017).
Corrosion Inhibition
2-Mercaptobenzothiazole has also been extensively studied for its role as a corrosion inhibitor, particularly for metals like copper in chloride solutions. Its effectiveness in inhibiting corrosion over long periods makes it a valuable substance in the field of material science and engineering (Finšgar & Merl, 2014).
Analytical Chemistry and Detection Applications
A novel application of 6-amino-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole, involves its use in nanocomposites for the detection of trace amounts of Fe3+ ions in water. This indicates its potential as a high-performance probe in analytical chemistry, especially in environmental monitoring and water quality assessment (Mir et al., 2019).
Organic Chemistry and Industrial Applications
2-Mercaptobenzothiazole and its derivatives are also significant in organic chemistry, particularly in the vulcanization of rubber and the Julia olefination reaction. The chemistry of 2-mercaptobenzothiazole, including its substitution reactions and synthetic uses, demonstrates its versatility in industrial applications (Wu et al., 2012).
Environmental and Biological Activities
Studies also reveal the environmental and biological activities of 2-mercaptobenzothiazole derivatives. These compounds are known for their antimicrobial, antifungal, anti-inflammatory, and antitumor properties, among others. Such diverse biological activities make them relevant in pharmaceutical research and environmental science (Azam & Suresh, 2012).
Safety And Hazards
6-Fluoro-2-mercaptobenzothiazole may pose certain hazards. It is very toxic to aquatic life with long-lasting effects . The IARC Monographs classified MBT, a related compound, as probably carcinogenic to humans (Group 2A) based on limited evidence of carcinogenicity in humans that it causes bladder cancer, and sufficient evidence of carcinogenicity in experimental animals .
Future Directions
Benzothiazoles, including 6-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests potential future directions in the development of new drugs and materials based on the benzothiazole moiety.
properties
IUPAC Name |
6-fluoro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZVUKOOUHIRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372008 | |
Record name | 6-Fluoro-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-mercaptobenzothiazole | |
CAS RN |
80087-71-4 | |
Record name | 6-Fluoro-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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